ethyl 2-[3-(4-tert-butylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate
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Overview
Description
Ethyl 2-[3-(4-tert-butylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate is a complex organic compound with a molecular formula of C18H22N4O2S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-(4-tert-butylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate involves multiple steps, starting from the appropriate precursors. One common synthetic route includes the cyclization of a triazole and thiadiazine moiety, followed by esterification to introduce the ethyl acetate group . The reaction conditions typically involve the use of solvents like ethanol or methanol, and catalysts such as sulfuric acid or hydrochloric acid to facilitate the cyclization and esterification processes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH levels is common to optimize the reaction conditions and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(4-tert-butylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 2-[3-(4-tert-butylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 2-[3-(4-tert-butylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity . The compound’s structure allows it to form hydrogen bonds and other interactions with the target enzyme, enhancing its inhibitory effect .
Comparison with Similar Compounds
Ethyl 2-[3-(4-tert-butylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate can be compared with other triazolothiadiazine derivatives, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Similar core structure but different substituents, leading to variations in pharmacological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Different isomeric form with distinct chemical properties and applications.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine: Another isomer with unique biological activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
571917-29-8 |
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Molecular Formula |
C18H22N4O2S |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
ethyl 2-[3-(4-tert-butylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate |
InChI |
InChI=1S/C18H22N4O2S/c1-5-24-15(23)10-14-11-25-17-20-19-16(22(17)21-14)12-6-8-13(9-7-12)18(2,3)4/h6-9H,5,10-11H2,1-4H3 |
InChI Key |
OVKGAOZDROEACM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NN2C(=NN=C2SC1)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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